

# Technical Support Center: CD235a (Glycophorin A) Antibody Clone Selection and Troubleshooting

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## Compound of Interest

Compound Name: CD235

Cat. No.: B12299716

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and using **CD235a** (Glycophorin A) antibodies. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.

## CD235a Antibody Clone Selection for Specific Applications

Choosing the right antibody clone is critical for generating reliable and reproducible data. The following table summarizes the characteristics of commonly used **CD235a** antibody clones to facilitate your selection process.

Clone	Isotype	Species Reactivity	Validated Applications	Key Features
JC159	Mouse IgG1, kappa	Human, Rat	Flow Cytometry, IHC (Paraffin), Western Blot	Recognizes endogenous levels of CD235a protein.[1][2] Widely used and cited.
HIR2 (GA-R2)	Mouse IgG2b	Human	Flow Cytometry, Immunofluorescence	Known to have partial epitope overlap with clone REA175.[3] Good for flow cytometry applications.[4]
NaM10-6G4	Mouse IgG2a	Human	Flow Cytometry, IHC (Frozen)	Specifically directed against the human CD235a antigen.[5] Useful for identifying erythroid cells during hematopoietic differentiation.[5]
REA175	Recombinant Human IgG1	Human	Flow Cytometry, MICS, IF, IHC, MC	Recombinant antibody offering high lot-to-lot consistency. Low epitope overlap with several other clones.[3]
2B7	Mouse IgG1	Human	Flow Cytometry, Cell Isolation	Reacts with an epitope in the extracellular

domain of  
CD235a.[6]  
Useful in  
combination with  
anti-CD71 to  
identify stages of  
erythroid  
differentiation.[6]

GYPA/280

Mouse IgG1

Human

Immunohistoche  
mistry, Western  
Blot

Recognizes a  
39kDa  
sialoglycoprotein  
identified as  
glycophorin A.[7]

11E4B-7-6  
(KC16)

Mouse IgG1

Human

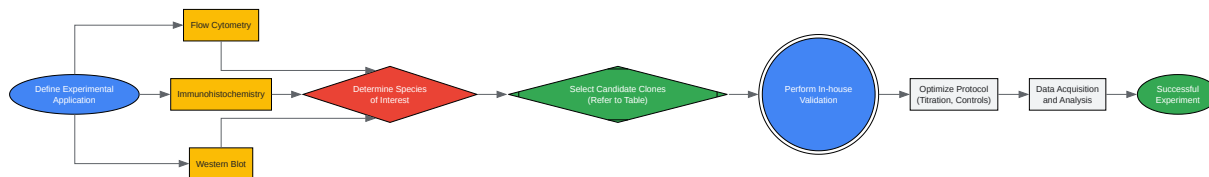
Flow Cytometry

Binds to a  
specific amino  
acid sequence of  
glycophorin A  
and does not  
react with  
glycophorin B.[8]

## Experimental Workflows and Protocols

### Logical Workflow for CD235a Antibody Clone Selection

The following diagram illustrates a logical workflow for selecting the most appropriate **CD235a** antibody clone for your specific research needs.



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Caption: A flowchart outlining the decision-making process for selecting a suitable **CD235a** antibody clone.

## Detailed Experimental Protocol: Flow Cytometry Staining of Human Whole Blood

This protocol provides a step-by-step guide for staining human whole blood for **CD235a** expression using flow cytometry.

Materials:

- Human whole blood collected in an anticoagulant (e.g., EDTA)
- **CD235a** antibody conjugated to a fluorophore (e.g., FITC, PE)
- Isotype control antibody with the same fluorophore
- Phosphate-Buffered Saline (PBS)
- Red Blood Cell (RBC) Lysis Buffer (optional, for enrichment of other cell types)
- Flow cytometer

Procedure:

- Sample Preparation:
  - If analyzing whole blood directly, dilute 1:10 in PBS.
  - If lysing red blood cells to analyze other populations, proceed with a validated RBC lysis protocol.
- Antibody Staining:
  - Aliquot 100  $\mu$ L of the diluted whole blood into flow cytometry tubes.
  - Add the predetermined optimal concentration of the **CD235a** antibody or the corresponding isotype control to the respective tubes. A common starting point is 10  $\mu$ L of the antibody preparation for 100  $\mu$ L of diluted blood.[\[5\]](#)
  - Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
- Washing:
  - Add 2 mL of PBS to each tube.
  - Centrifuge at 300-400 x g for 5 minutes.
  - Carefully decant the supernatant.
- Resuspension:
  - Resuspend the cell pellet in 500  $\mu$ L of PBS.
- Data Acquisition:
  - Acquire the samples on a flow cytometer. Ensure proper voltage settings and compensation.

## Troubleshooting Guide

This section addresses common issues encountered during experiments using **CD235a** antibodies.

Issue	Possible Cause	Recommended Solution
Weak or No Signal in Flow Cytometry	Antibody Concentration Suboptimal: The antibody concentration is too low for detection.	Titrate the antibody to determine the optimal staining concentration for your specific cell type and experimental conditions. <a href="#">[9]</a>
Low Antigen Expression: The target cells have low expression of CD235a.	Confirm the expected expression level of CD235a on your target cells from the literature. Use a positive control cell line known to express CD235a (e.g., K562). <a href="#">[7]</a>	
Improper Antibody Storage: The antibody has been stored incorrectly, leading to degradation.	Ensure antibodies are stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. <a href="#">[10]</a> <a href="#">[11]</a>	
High Background Staining in Flow Cytometry	Non-specific Antibody Binding: The antibody is binding to Fc receptors on non-target cells.	Block Fc receptors using an Fc blocking reagent or by including serum from the same species as your secondary antibody in the staining buffer. <a href="#">[12]</a>
Excessive Antibody Concentration: Using too much antibody can lead to non-specific binding.	Perform an antibody titration to find the concentration that gives the best signal-to-noise ratio.	
Cell Agglutination (Clumping) in Flow Cytometry	Antibody-induced Cross-linking: CD235a antibodies can cross-link red blood cells, causing them to clump.	Use a lower, titrated amount of the antibody. <a href="#">[13]</a> Consider using a monovalent Fab fragment of the antibody if agglutination persists. Lyse red blood cells before staining if

you are analyzing other cell populations.[13]

Poor Signal in  
Immunohistochemistry (IHC)

Inadequate Antigen Retrieval:  
The epitope may be masked  
by formalin fixation.

Optimize the antigen retrieval method (heat-induced or enzymatic). For paraffin-embedded tissues, heat-mediated antigen retrieval with a buffer like Tris-EDTA is often required.[14]

Incorrect Antibody Dilution:  
The antibody is too dilute to  
detect the antigen.

Perform a dilution series to  
determine the optimal antibody  
concentration for your tissue  
and protocol.

Non-specific Staining in  
Western Blot (WB)

Incorrect Antibody  
Concentration: The primary or  
secondary antibody  
concentration is too high.

Optimize the concentrations of  
both the primary and  
secondary antibodies.

Insufficient Blocking: The  
blocking step was not effective  
in preventing non-specific  
binding.

Increase the blocking time or  
try a different blocking agent  
(e.g., 5% non-fat dry milk or  
BSA in TBST).

## Frequently Asked Questions (FAQs)

Q1: Which **CD235a** antibody clone is best for flow cytometry?

A1: Several clones are well-validated for flow cytometry, including JC159, HIR2, NaM10-6G4, REA175, and 2B7.[2][3][4][6][15] The best clone for your experiment will depend on your specific requirements, such as the need for a recombinant antibody (REA175 for high consistency) or for dual staining with other markers (2B7 with CD71 for erythroid differentiation studies).[3][6]

Q2: My red blood cells are clumping after staining with a **CD235a** antibody. What should I do?

A2: Red blood cell agglutination is a known issue with **CD235a** antibodies.[13] To mitigate this, you should carefully titrate your antibody to use the lowest effective concentration.[13] If the problem persists, consider using Fab fragments of the antibody or lysing the red blood cells prior to staining if they are not your primary cells of interest.[13]

Q3: Can I use a **CD235a** antibody validated for flow cytometry in an immunohistochemistry experiment?

A3: Not necessarily. An antibody's performance is application-dependent. You should always use an antibody that has been validated for the specific application you are performing. Clones like JC159 and GYPA/280 have been validated for IHC.[2][7] If you must use a clone not explicitly validated for IHC, extensive in-house validation is required.

Q4: What is the expected molecular weight of **CD235a** in a Western Blot?

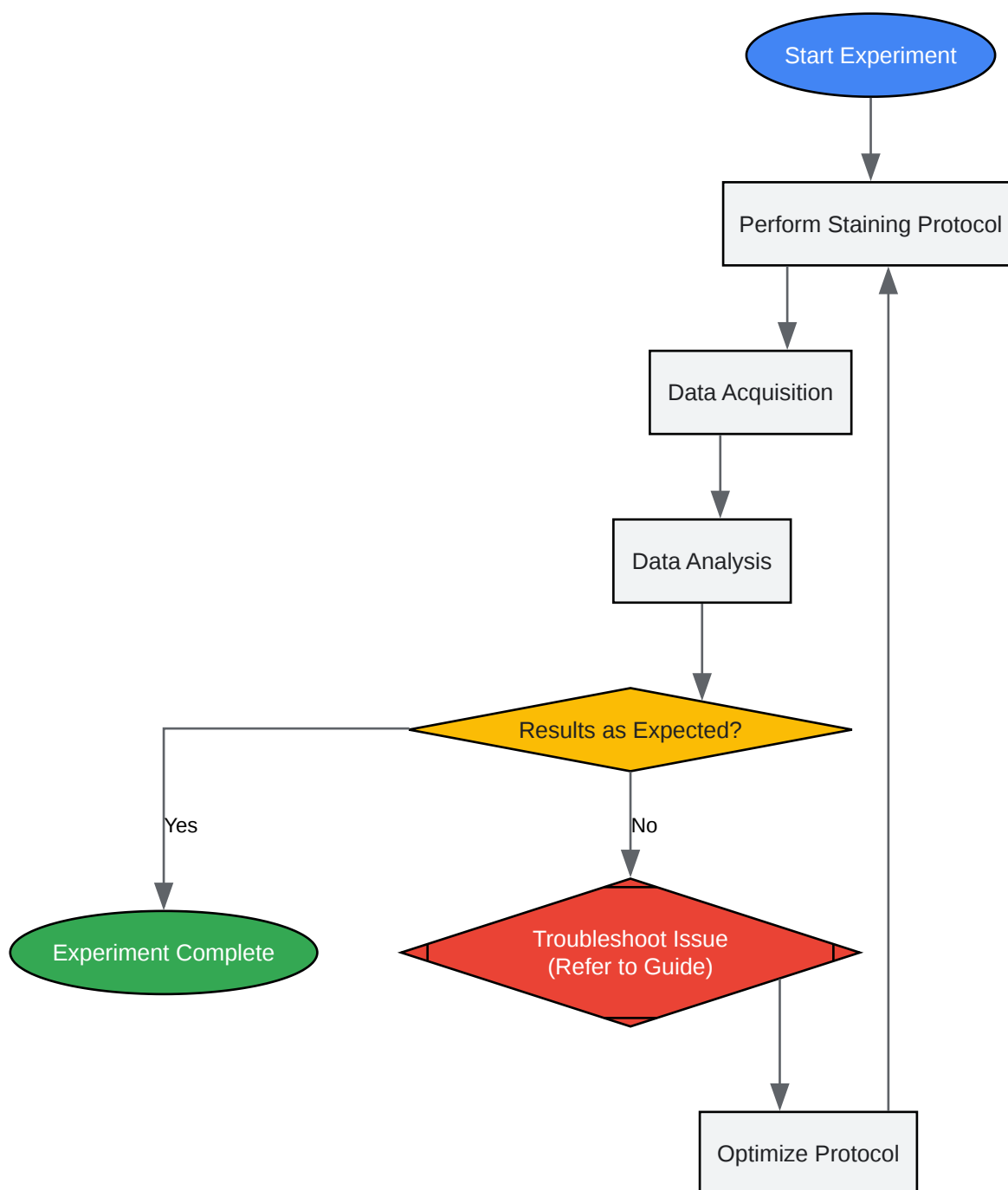
A4: **CD235a**, or Glycophorin A, is a sialoglycoprotein with a predicted molecular weight of approximately 39 kDa.[7] However, due to glycosylation, it may run at a different apparent molecular weight on an SDS-PAGE gel.

Q5: What are good positive and negative controls for **CD235a** staining?

A5: For a positive control, you can use human red blood cells or erythroid precursor cells.[7] The K562 cell line is also a commonly used positive control.[7] For a negative control in flow cytometry, you can use an isotype control antibody to assess non-specific binding. For IHC and WB, tissues or cell lysates known not to express **CD235a** can be used.

## Experimental Workflow Diagram





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